N-(2-(4-methoxy-6-methyl-2-oxopyridin-1(2H)-yl)ethyl)cyclohex-3-enecarboxamide
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Overview
Description
N-(2-(4-methoxy-6-methyl-2-oxopyridin-1(2H)-yl)ethyl)cyclohex-3-enecarboxamide is a synthetic organic compound It features a pyridine ring substituted with methoxy and methyl groups, linked to a cyclohexene carboxamide moiety via an ethyl chain
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2-(4-methoxy-6-methyl-2-oxopyridin-1(2H)-yl)ethyl)cyclohex-3-enecarboxamide typically involves multi-step organic reactions. A common synthetic route might include:
Formation of the Pyridine Ring: Starting from a suitable precursor, the pyridine ring is constructed with the desired substituents (methoxy and methyl groups).
Linking the Ethyl Chain: The pyridine derivative is then reacted with an ethylating agent to introduce the ethyl chain.
Cyclohexene Carboxamide Formation: The final step involves coupling the ethylated pyridine with cyclohex-3-enecarboxylic acid or its derivatives under amide bond-forming conditions.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic route to ensure high yield and purity. This could include the use of catalysts, controlled reaction conditions (temperature, pressure), and purification techniques such as crystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
N-(2-(4-methoxy-6-methyl-2-oxopyridin-1(2H)-yl)ethyl)cyclohex-3-enecarboxamide can undergo various chemical reactions, including:
Oxidation: The compound may be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions could be used to alter the oxidation state of the compound, potentially affecting its reactivity and properties.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Halogenating agents, nucleophiles, and electrophiles are often employed in substitution reactions.
Major Products
The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation might yield a carboxylic acid derivative, while reduction could produce an alcohol or amine.
Scientific Research Applications
Chemistry: Used as an intermediate in organic synthesis, facilitating the construction of more complex molecules.
Medicine: Investigated for its pharmacological properties, including potential therapeutic effects.
Industry: Utilized in the development of new materials or as a component in chemical manufacturing processes.
Mechanism of Action
The mechanism of action of N-(2-(4-methoxy-6-methyl-2-oxopyridin-1(2H)-yl)ethyl)cyclohex-3-enecarboxamide would depend on its specific application. In a biological context, it might interact with molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The exact pathways involved would require detailed biochemical studies.
Comparison with Similar Compounds
Similar Compounds
N-(2-(4-methoxy-6-methyl-2-oxopyridin-1(2H)-yl)ethyl)cyclohexane carboxamide: Similar structure but with a saturated cyclohexane ring.
N-(2-(4-methoxy-6-methyl-2-oxopyridin-1(2H)-yl)ethyl)benzamide: Contains a benzene ring instead of a cyclohexene ring.
Uniqueness
N-(2-(4-methoxy-6-methyl-2-oxopyridin-1(2H)-yl)ethyl)cyclohex-3-enecarboxamide is unique due to the combination of its pyridine and cyclohexene moieties, which may confer distinct chemical and biological properties compared to its analogs.
Properties
IUPAC Name |
N-[2-(4-methoxy-2-methyl-6-oxopyridin-1-yl)ethyl]cyclohex-3-ene-1-carboxamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H22N2O3/c1-12-10-14(21-2)11-15(19)18(12)9-8-17-16(20)13-6-4-3-5-7-13/h3-4,10-11,13H,5-9H2,1-2H3,(H,17,20) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QNUNCTRWCGFKKW-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC(=O)N1CCNC(=O)C2CCC=CC2)OC |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H22N2O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
290.36 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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